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Abstract
Triheptanoin, marketed under the brand name Dojolvi®, is a novel therapeutic agent approved

for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). This technical guide

provides a comprehensive overview of the discovery, mechanism of action, clinical

development, and therapeutic applications of this unique medium-chain triglyceride.

Triheptanoin's anaplerotic properties, which address the underlying energy deficit in inherited

metabolic diseases, represent a significant advancement in the management of these rare and

debilitating conditions. This document details the key preclinical and clinical studies that

established its efficacy and safety, offering a valuable resource for researchers and

professionals in the field of drug development and metabolic medicine.

Introduction: The Unmet Need in Long-Chain Fatty
Acid Oxidation Disorders
Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, life-threatening

autosomal recessive genetic disorders characterized by the body's inability to convert long-

chain fatty acids into energy.[1][2] This metabolic blockade leads to a severe energy deficit,

particularly during periods of fasting or increased metabolic demand.[3] Clinically, LC-FAODs

manifest with a range of serious complications, including recurrent rhabdomyolysis,

hypoglycemia, cardiomyopathy, and in some cases, sudden death.[4][5] Prior to the
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development of triheptanoin, management strategies for LC-FAOD were largely supportive,

focusing on dietary modifications such as a low-fat, high-carbohydrate diet and

supplementation with even-chain medium-chain triglyceride (MCT) oil. However, despite these

interventions, many patients continued to experience significant morbidity and mortality,

highlighting a critical unmet medical need for more effective therapies.

The Discovery of Triheptanoin: A Novel Anaplerotic
Approach
The development of triheptanoin was born from the pioneering research of Dr. Charles Roe,

who identified that a key issue in LC-FAOD was the depletion of tricarboxylic acid (TCA) cycle

intermediates, a state known as anaplerotic defect. Even-chain MCTs, while providing an

alternative energy source in the form of acetyl-CoA, do not replenish these vital intermediates.

Triheptanoin, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids

(heptanoate) attached to a glycerol backbone, was designed to address this anaplerotic defect.

Its unique odd-carbon chain structure allows for a dual mechanism of action: providing both a

direct energy source and replenishing TCA cycle intermediates.

Mechanism of Action: Replenishing the Krebs Cycle
Following oral administration, triheptanoin is hydrolyzed in the gut into glycerol and three

molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other

tissues.

Beta-Oxidation and Energy Production
Heptanoate undergoes beta-oxidation in the mitochondria, a process that does not require the

enzymes deficient in LC-FAOD. This process yields two molecules of acetyl-CoA, which can

directly enter the TCA cycle for energy production (ATP synthesis), and one molecule of

propionyl-CoA.

Anaplerosis via Propionyl-CoA
The propionyl-CoA generated from heptanoate metabolism is the key to triheptanoin's

anaplerotic effect. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA

cycle. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's
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function, which is often compromised in LC-FAOD due to the lack of substrates from fatty acid

oxidation.

C5-Ketone Body Production
In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely

beta-hydroxypentanoate (BHP) and beta-ketopentanoate (BKP). These C5 ketones can cross

the blood-brain barrier and serve as an alternative energy source for the brain and other

tissues.

// Nodes Triheptanoin [label="Triheptanoin (C7 Triglyceride)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Heptanoate [label="Heptanoate (C7)", fillcolor="#F1F3F4",

fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA (x2)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; TCACycle [label="TCA Cycle", shape=ellipse, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse,

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinylCoA [label="Succinyl-CoA",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5Ketones [label="C5 Ketone Bodies\n(BHP,

BKP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Brain & Other Tissues",

shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Triheptanoin -> Heptanoate [label="Hydrolysis"]; Heptanoate -> AcetylCoA [label="β-

oxidation"]; Heptanoate -> PropionylCoA [label="β-oxidation"]; AcetylCoA -> TCACycle;

TCACycle -> Energy; PropionylCoA -> SuccinylCoA [label="Carboxylation"]; SuccinylCoA ->

TCACycle [label="Anaplerosis"]; Heptanoate -> C5Ketones [label="Hepatic Metabolism"];

C5Ketones -> Brain [label="Energy Source"]; } .dot Caption: Metabolic fate of triheptanoin.

Clinical Development Program
The clinical development of triheptanoin for LC-FAOD involved several key studies designed

to evaluate its safety and efficacy.

Key Clinical Trials
A summary of the pivotal clinical trials for triheptanoin in LC-FAOD is presented below:
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Study

Identifier
Phase Design

Patient

Population

Key

Endpoints
Key Findings

NCT0137962

5
II

Randomized,

double-blind,

controlled

32 subjects

with LC-

FAOD (ages

7-64)

Changes in

cardiac

function,

exercise

tolerance

Triheptanoin

improved left

ventricular

ejection

fraction and

reduced left

ventricular

wall mass

compared to

trioctanoin.

CL201

(NCT018863

78)

II
Open-label,

single-arm

29 pediatric

and adult

patients with

severe LC-

FAOD

Annualized

rate and

duration of

Major Clinical

Events

(MCEs)

Significant

reduction in

the

annualized

rate and

duration of

MCEs

(rhabdomyoly

sis,

hypoglycemia

,

cardiomyopat

hy) over 78

weeks.

CL202

(NCT022141

60)

II

Open-label,

long-term

extension

94 patients

with LC-

FAOD

Long-term

safety and

efficacy (MCE

rate)

Sustained

reduction in

MCE rates,

confirming

long-term

efficacy and

safety.
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Experimental Protocols: A Representative Study (CL201
- NCT01886378)
Objective: To evaluate the efficacy and safety of triheptanoin in pediatric and adult patients

with severe LC-FAOD.

Study Design: A 78-week, single-arm, open-label Phase 2 study. Each patient served as their

own control, with a retrospective 78-week period of standard-of-care management used for

comparison.

Patient Population:

Inclusion Criteria: Patients aged at least 6 months with a confirmed diagnosis of severe LC-

FAOD (CPT-II, VLCAD, LCHAD, or TFP deficiency) and experiencing significant clinical

manifestations despite current management.

Exclusion Criteria: Patients with a history of myocardial infarction or peripheral neuropathy

limiting walking ability.

Intervention: Triheptanoin was initiated at a target dose of 25-35% of the total daily caloric

intake, administered orally in at least four divided doses. Prior MCT oil was discontinued.

Primary Endpoint: The primary objective was to evaluate the impact of triheptanoin on the

annualized rate and duration of MCEs, defined as episodes of rhabdomyolysis, hypoglycemia,

or cardiomyopathy requiring hospitalization, emergency room visit, or emergency intervention.

Secondary Endpoints:

Exercise tolerance

Health-related quality of life

// Nodes Screening [label="Screening & Enrollment\n(N=29)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Baseline [label="Baseline Data Collection\n(Retrospective 78 weeks on

standard care)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Triheptanoin
Treatment\n(78 weeks, target 25-35% of DCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

FollowUp [label="Follow-up & Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Efficacy [label="Efficacy Assessment\n(MCE Rate & Duration)", shape=ellipse, style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="Safety Monitoring\n(Adverse

Events)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Screening -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp ->

Efficacy; FollowUp -> Safety; } .dot Caption: Workflow for the CL201 clinical trial.

Clinical Efficacy and Safety
Efficacy in LC-FAOD
Clinical studies have consistently demonstrated the efficacy of triheptanoin in reducing the

incidence and severity of major clinical events in patients with LC-FAOD.

Table 2: Summary of Efficacy Data from Key Clinical Trials

Outcome Measure
CL201 (NCT01886378) - 78

weeks

CL202 (NCT02214160) -

Long-term Extension

Annualized MCE Rate
48.1% reduction from baseline

(p=0.021)

Sustained reduction in MCEs;

86% reduction in the

triheptanoin-naïve cohort

(p=0.0343)

Annualized MCE Duration
50.3% reduction from baseline

(p=0.028)

43% reduction in the CL201

rollover cohort (p=0.0347)

Hospitalization Rate

38.7% reduction in

rhabdomyolysis-related

hospitalizations

Continued reduction in

hospitalization rates and

duration

Hypoglycemia Events

Near-elimination of

hypoglycemic events leading

to hospitalization

Significant and sustained

reduction in hypoglycemic

events

Cardiomyopathy
Reduction in cardiomyopathy

events

Improvement in cardiac

function

Safety and Tolerability
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Triheptanoin is generally well-tolerated. The most common adverse events are gastrointestinal

in nature and are typically mild to moderate in severity.

Table 3: Common Adverse Events Associated with Triheptanoin

Adverse Event Frequency Management

Diarrhea Common
Dose adjustment,

administration with food

Abdominal pain Common
Dose adjustment,

administration with food

Vomiting Common
Dose adjustment,

administration with food

Nausea Common
Dose adjustment,

administration with food

Serious adverse events related to triheptanoin are rare.

Pharmacokinetics
Absorption: Triheptanoin is rapidly hydrolyzed in the gastrointestinal tract, and systemic

exposure to the parent drug is negligible. The primary circulating metabolite is heptanoate.

Distribution: Heptanoate is approximately 80% bound to plasma proteins, likely serum

albumin.

Metabolism: Heptanoate is metabolized via beta-oxidation in the mitochondria of various

tissues. It can also be converted to C5-ketone bodies in the liver.

Elimination: The elimination half-life of heptanoate is approximately 1.7 hours, supporting a

dosing frequency of four or more times a day.

Other Investigational Uses
The anaplerotic properties of triheptanoin have led to its investigation in other metabolic and

neurological disorders characterized by energy deficits.
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Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS): Triheptanoin has been

studied as a potential therapy for GLUT1-DS, a condition where glucose transport to the

brain is impaired. While some studies have shown promise in reducing seizures, others have

not demonstrated a significant benefit for movement disorders.

Other Metabolic Disorders: Research is ongoing to explore the potential of triheptanoin in

other inherited metabolic diseases where anaplerosis may be beneficial.

Conclusion and Future Directions
The discovery and development of triheptanoin represent a significant milestone in the

treatment of LC-FAOD. By directly addressing the underlying anaplerotic defect, triheptanoin
has been shown to reduce the frequency and severity of life-threatening clinical events and

improve the quality of life for patients with these devastating disorders. Its unique mechanism

of action, supported by a robust clinical development program, has established it as a

cornerstone of therapy for LC-FAOD.

Future research will likely focus on further elucidating the long-term benefits of triheptanoin,

exploring its potential in other metabolic and neurological conditions, and optimizing its use in

combination with other therapeutic strategies. The story of triheptanoin serves as a powerful

example of how a deep understanding of disease pathophysiology can lead to the development

of targeted and effective therapies for rare diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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